REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl>C(=S)=S>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([C:5](=[O:8])[CH2:6][CH3:7])=[CH:13][CH:12]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
166 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
283 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then, the whole was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
EXTRACTION
|
Details
|
This was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed three times with water, and chloroform
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
DISTILLATION
|
Details
|
By distillation under reduced pressure (b.p. 100° to 105° C./2 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 301 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |